2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidoquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through multicomponent reactions (MCRs). These reactions are favored for their atom economy, selectivity, and efficiency. One common synthetic route involves the reaction of 6-amino-2-thioxopyrimidin-4-one with benzaldehyde and dimedone . This method leverages the Hantzsch reaction, a well-known multicomponent reaction, to form the desired pyrimidoquinoline structure.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications are being explored for the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives, such as:
- 5-(4-Chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione
- (5R)-2-[(2-Fluorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties. The uniqueness of 2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19FN4O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H19FN4O2S/c24-15-5-2-1-4-14(15)12-31-23-27-21-20(22(30)28-23)18(13-8-10-25-11-9-13)19-16(26-21)6-3-7-17(19)29/h1-2,4-5,8-11,18H,3,6-7,12H2,(H2,26,27,28,30) |
InChI Key |
YAJSAGASRQSZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=NC=C5)C(=O)C1 |
Origin of Product |
United States |
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